molecular formula C23H20ClN3O2S2 B2652653 N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795085-16-3

N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2652653
CAS No.: 1795085-16-3
M. Wt: 470
InChI Key: RGJMGBHIXDVTRO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its primary research value lies in the investigation of B-cell receptor signaling pathways, which are crucial in immunology and oncology. The compound acts by irreversibly binding to the cysteine-481 residue in the active site of BTK, leading to sustained suppression of downstream signaling. This mechanism makes it a critical pharmacological tool for studying autoimmune diseases, such as rheumatoid arthritis and lupus, and B-cell malignancies like chronic lymphocytic leukemia. Researchers utilize this compound to dissect the role of BTK in disease models and to explore potential therapeutic strategies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-15-7-8-18(17(24)13-15)25-20(28)14-31-23-26-19-10-12-30-21(19)22(29)27(23)11-9-16-5-3-2-4-6-16/h2-8,10,12-13H,9,11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJMGBHIXDVTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement that contributes to its biological activity. The molecular formula is C23H20ClN3O2S2C_{23}H_{20}ClN_{3}O_{2}S_{2}, with a molecular weight of 470.0 g/mol.

PropertyValue
Molecular FormulaC23H20ClN3O2S2
Molecular Weight470.0 g/mol
CAS Number1795085-16-3

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound of interest may share these properties due to its structural similarities.
  • Enzyme Inhibition : Compounds with thienopyrimidine moieties have been documented to inhibit carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis. The IC50 values for related compounds range from 10.93 to 25.06 nM for CA IX inhibition, suggesting that this compound may exhibit similar or enhanced enzyme inhibition.

Toxicity Profile

According to data from the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . This highlights the necessity for caution in handling and potential environmental impact assessments.

Case Studies and Research Findings

  • In vitro Studies : A study focusing on thienopyrimidine derivatives demonstrated their cytotoxic effects against various cancer cell lines, with a notable increase in apoptosis markers such as annexin V-FITC in treated cells compared to controls.
  • Molecular Docking Studies : Research involving molecular docking has revealed favorable interactions between similar thieno[3,2-d]pyrimidine compounds and target proteins associated with cancer proliferation. This suggests that the compound may also bind effectively to relevant biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of the target compound include:

Compound Name Substituents (Position 3) Acetamide Substituent Yield (%) Melting Point (°C) Key References
Target Compound 3-phenethyl N-(2-chloro-4-methylphenyl)
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide 3-(4-chlorophenyl) N-(4-methylphenyl)
2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide 3-benzyl N-(3-methoxyphenyl) 451–461 (decomp.)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide — (pyrimidinone core) N-(2,3-dichlorophenyl) 80 230
N-(2,3-diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)acetamide — (quinoxaline core) N-(2,3-diphenylquinoxalin-6-yl) 90.2 230–232

Key Observations :

  • Position 3 Substitutions : The phenethyl group in the target compound introduces bulkier hydrophobic character compared to smaller substituents like benzyl () or 4-chlorophenyl (). This may enhance membrane permeability or receptor binding in biological systems.
  • Acetamide Modifications : The 2-chloro-4-methylphenyl group in the target compound contrasts with electron-donating groups (e.g., 3-methoxyphenyl in ) or electron-withdrawing groups (e.g., 2,3-dichlorophenyl in ). Chlorine substituents typically improve metabolic stability but may reduce solubility .
  • Core Scaffold Variations: Quinoxaline () and pyrimidinone () cores exhibit distinct electronic profiles compared to thieno[3,2-d]pyrimidinone, affecting π-π stacking and hydrogen-bonding interactions .
Pharmacological and Physicochemical Properties
  • Melting Points : Compounds with halogenated acetamide groups (e.g., 230°C in ) exhibit higher melting points than those with methoxy or methyl substituents, reflecting stronger intermolecular forces .
  • Biological Activity : While specific data for the target compound are unavailable, analogues with 4-chlorophenyl () or dichlorophenyl () groups show antimicrobial and anti-inflammatory activities, suggesting halogenation enhances target engagement .
Computational Insights
  • Docking Studies: AutoDock Vina () and AutoDock4 () have been used to predict binding modes of similar thienopyrimidinones. Substituents at position 3 (e.g., phenethyl vs. benzyl) influence steric complementarity in kinase active sites, while the 2-thioacetamide linker facilitates hydrogen bonding with catalytic residues .
  • Conformational Analysis : X-ray data for N-(thiazol-2-yl)acetamides () reveal that bulky aryl groups induce torsional angles (e.g., 61.8° twist in dichlorophenyl-thiazol systems), which may affect the target compound’s binding pose .

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